![molecular formula C13H10N2O2S B12848165 7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B12848165.png)
7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one is a heterocyclic compound that contains a thieno[2,3-d]pyridazine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one typically involves the construction of the thieno[2,3-d]pyridazine ring system followed by the introduction of the 2-methoxyphenyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the use of palladium-catalyzed carbonylation reactions has been reported for the synthesis of related thieno[2,3-d]pyridazine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-(2-Methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at positions that are activated by the thieno[2,3-d]pyridazine ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 7-(2-methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Dithieno[3,2-b2′,3′-d]pyrrole derivatives: These compounds are used in materials science for applications such as organic solar cells.
Uniqueness
7-(2-Methoxyphenyl)thieno[2,3-d]pyridazin-4(5H)-one is unique due to the presence of the 2-methoxyphenyl group, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C13H10N2O2S |
|---|---|
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
7-(2-methoxyphenyl)-5H-thieno[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C13H10N2O2S/c1-17-10-5-3-2-4-8(10)11-12-9(6-7-18-12)13(16)15-14-11/h2-7H,1H3,(H,15,16) |
Clé InChI |
ZTVOVJRJHSTIBB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=NNC(=O)C3=C2SC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


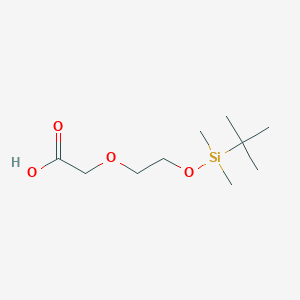
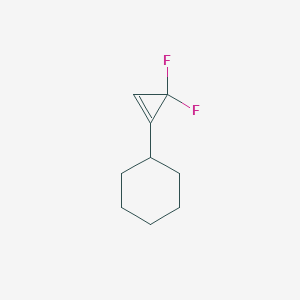

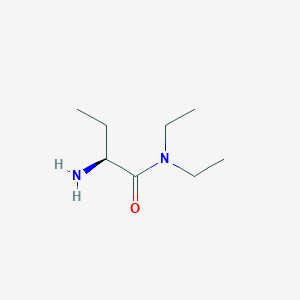
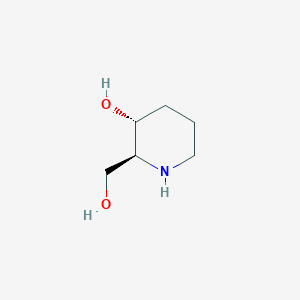

![(1S)-1-[(4S,5R,6S)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B12848116.png)
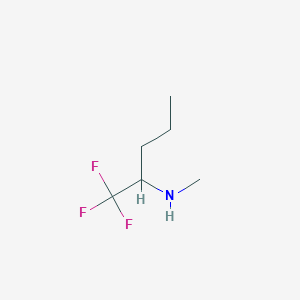

![6-(2-((4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12848134.png)
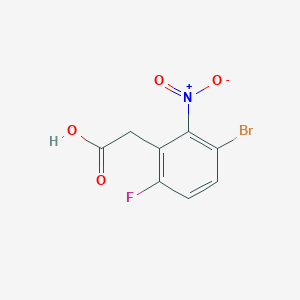


![4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12848159.png)
